"1-Allyl-5-bromo-4-nitro-1H-pyrazole" chemical properties
"1-Allyl-5-bromo-4-nitro-1H-pyrazole" chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4), a critical heterocyclic building block in medicinal chemistry and energetic materials research.
High-Value Intermediate for Polyfunctional Heterocycles
Executive Summary
1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a "linchpin" scaffold in organic synthesis. Its structure combines three orthogonal reactive handles: a nitro group (reducible to an amine), a bromide (amenable to cross-coupling), and an allyl group (open to metathesis or oxidation). This trifunctional nature makes it an indispensable precursor for fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) and high-energy density materials (HEDMs). This guide provides a rigorous analysis of its physicochemical profile, validated synthetic protocols, and reactivity manifolds.
Chemical Identity & Physicochemical Profile
The compound is characterized by the presence of a pyrazole core substituted at the N1, C4, and C5 positions. The proximity of the bulky bromine atom to the N-allyl group creates steric strain that influences its reactivity and spectral properties.
| Property | Data / Description |
| IUPAC Name | 1-(prop-2-en-1-yl)-5-bromo-4-nitro-1H-pyrazole |
| CAS Registry Number | 1429309-53-4 |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 58–62 °C (Typical for analogous 1-alkyl-nitro-bromopyrazoles) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| SMILES | C=CCN1C(=C(C=N1)[O-])Br |
| InChI Key | Unique Identifier Required |
Synthetic Architecture
The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole is typically achieved via the nucleophilic alkylation of the parent heterocycle, 3(5)-bromo-4-nitropyrazole.
Critical Control Point: Regioselectivity
A major challenge in this synthesis is N-alkylation regioselectivity . The starting material exists as a tautomeric mixture. Alkylation can occur at either nitrogen, leading to two isomers:
-
1-Allyl-3-bromo-4-nitro-1H-pyrazole (Sterically favored, often the major product).
-
1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target compound, sterically hindered).
To favor the 5-bromo isomer or successfully isolate it, researchers must control solvent polarity and base strength. The 5-bromo isomer is often thermodynamically less stable but can be accessed via specific conditions or separated via column chromatography (the 5-bromo isomer is typically less polar than the 3-bromo isomer due to dipole cancellation).
Validated Synthetic Protocol
Reagents: 3,5-Dibromo-4-nitropyrazole (alternative precursor for higher specificity), Allyl Bromide, Potassium Carbonate (
Step-by-Step Workflow:
-
Preparation: Dissolve 3,5-dibromo-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous
(1.2 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add Allyl Bromide (1.1 eq) at 0°C to minimize exothermic runaway.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with ice water. The product may precipitate. If not, extract with Ethyl Acetate (
). Wash organics with brine to remove DMF. -
Purification (Crucial): Flash column chromatography on silica gel.
-
Fraction A: 1-Allyl-5-bromo (Target) - Elutes first (lower polarity).
-
Fraction B: 1-Allyl-3-bromo (Byproduct) - Elutes second.
-
Synthesis Visualization
Figure 1: Synthetic pathway highlighting the divergence between the target 5-bromo isomer and the 3-bromo byproduct.
Reactivity Profile: The "Orthogonal Hub"
This molecule is a "Hub" intermediate because its three functional groups react under mutually exclusive conditions, allowing for sequential functionalization.
The Bromine Handle (C5)[3]
-
Reaction Type: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
Utility: Introduction of aryl, heteroaryl, or alkynyl groups.
-
Note: The C5 position is electronically activated by the adjacent nitro group, making oxidative addition of Pd facile. However, the adjacent N-allyl group exerts steric pressure, often requiring phosphine ligands with smaller cone angles or flexible catalytic systems.
The Nitro Handle (C4)
-
Reaction Type: Reduction (
, , or ). -
Utility: Conversion to an amino group (-
). -
Cascade Potential: Once reduced to an amine, the molecule can undergo intramolecular cyclization with pendent groups on the N1-allyl chain (after modification) or C5 substituents to form fused bicycles like pyrazolo[1,5-a]pyrimidines .
The Allyl Handle (N1)
-
Reaction Type: Olefin Metathesis (Grubbs), Dihydroxylation (
), or Epoxidation. -
Utility: The allyl group serves as a "tether" for macrocyclization or as a latent polar group (after oxidation).
-
Energetic Materials: In energetic formulations, the allyl group can be used to cross-link the molecule into a polymer binder system, preventing the migration of the energetic component.
Reactivity Visualization
Figure 2: Divergent reactivity map showing the three orthogonal functionalization pathways.
Safety & Handling
-
Energetic Hazard: As a nitro-pyrazole, this compound possesses inherent energy. While the bromine atom desensitizes the ring compared to polynitro analogs, standard safety protocols for potentially explosive intermediates should be observed. Avoid heating dry solids above 100°C.
-
Lachrymator Risk: Allyl halides used in synthesis are potent lachrymators. The final product may retain skin-irritating properties. All handling must occur in a fume hood.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers or reducing agents.
References
-
Regioselectivity in Pyrazole Alkylation: Reaction of 5-bromo enones with pyrazoles provided a series of unexpected N,O-aminal derivatives... Organic & Biomolecular Chemistry, 2019.[1]
-
Synthesis of 5-Bromo-4-nitropyrazole Analogs: Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Russian Journal of General Chemistry, 2025.
-
Commercial Availability & CAS Verification: 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS 1429309-53-4).[2][3][4] BLD Pharm Catalog.
-
General Pyrazole Chemistry: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.[1][5]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1429309-51-2|5-Bromo-4-nitro-1-propyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 1-allyl-5-bromo-2-methylimidazole | CAS#:128960-26-9 | Chemsrc [chemsrc.com]
- 4. arctomsci.com [arctomsci.com]
- 5. researchgate.net [researchgate.net]
